molecular formula C9H8N4 B12664249 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine CAS No. 121845-49-6

3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine

Cat. No.: B12664249
CAS No.: 121845-49-6
M. Wt: 172.19 g/mol
InChI Key: AYNHNZKYEURXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a triazine ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a cyclopropylating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific fusion of a pyridine ring with a triazine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

121845-49-6

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

3-cyclopropylpyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C9H8N4/c1-2-6(1)9-11-8-5-10-4-3-7(8)12-13-9/h3-6H,1-2H2

InChI Key

AYNHNZKYEURXHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.